molecular formula C26H37NO6 B1216534 4-Acetoxy-6-decyloxy-7-isopropoxy-3-methoxycarbonylquinoline CAS No. 80061-37-6

4-Acetoxy-6-decyloxy-7-isopropoxy-3-methoxycarbonylquinoline

Cat. No.: B1216534
CAS No.: 80061-37-6
M. Wt: 459.6 g/mol
InChI Key: ISDDWBWOYLMQJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, providing a comprehensive description of its structural composition. According to computational chemical databases, the compound carries the International Union of Pure and Applied Chemistry name "methyl 4-acetyloxy-6-decoxy-7-propan-2-yloxyquinoline-3-carboxylate". This systematic name precisely describes the substitution pattern and functional groups present on the quinoline core structure. The compound is also known by several synonymous designations, including WR 194905 and WR-194905, which represent research codes used during its development and evaluation.

The molecular identifier systems provide additional characterization through standardized chemical descriptors. The International Chemical Identifier string for this compound is InChI=1S/C26H37NO6/c1-6-7-8-9-10-11-12-13-14-31-23-15-20-22(16-24(23)32-18(2)3)27-17-21(26(29)30-5)25(20)33-19(4)28/h15-18H,6-14H2,1-5H3. The corresponding International Chemical Identifier Key, ISDDWBWOYLMQJB-UHFFFAOYSA-N, serves as a unique digital fingerprint for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System representation, CCCCCCCCCCOC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)OC)OC(=O)C)OC(C)C, provides a linear notation for computational processing and chemical structure manipulation.

Table 1: Chemical Identifiers and Properties

Property Value
Chemical Abstracts Service Number 80061-37-6
Molecular Formula C26H37NO6
Molecular Weight 459.6 g/mol
International Chemical Identifier Key ISDDWBWOYLMQJB-UHFFFAOYSA-N
Research Designation WR 194905
PubChem Compound Identifier 133355

Historical Context of Quinoline Derivatives in Medicinal Chemistry

The historical development of quinoline derivatives in medicinal chemistry traces back to the early nineteenth century, establishing a foundation for understanding compounds like this compound within their broader scientific context. Quinoline itself was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who designated the compound as leukol, meaning "white oil" in Greek. This discovery marked the beginning of systematic investigation into quinoline chemistry and its potential applications. Subsequently, in 1842, French chemist Charles Gerhardt obtained a quinoline compound through dry distillation of quinine, strychnine, or cinchonine with potassium hydroxide, naming it Chinoilin or Chinolein.

The medicinal significance of quinoline derivatives became increasingly apparent through the twentieth century as researchers recognized their diverse pharmacological properties. Quinoline emerged as a crucial pharmacophore in medicinal chemistry, with over 200 biologically active quinoline and quinazoline alkaloids identified in natural sources. The development of synthetic quinoline derivatives expanded dramatically, with researchers creating thousands of analogs for various therapeutic applications. This extensive research foundation established quinoline as a privileged scaffold in drug discovery, characterized by its ability to interact with multiple biological targets and exhibit diverse pharmacological activities.

The specific compound this compound emerged within this historical context as part of research efforts to develop novel antimalarial agents. Historical records indicate that this compound, designated as WR 194905, demonstrated anti-relapse activity against sporozoite-induced Plasmodium cynomolgi infections in rhesus monkeys. This research represented part of broader efforts to develop quinoline-based therapeutics with improved efficacy and reduced toxicity profiles. The compound exemplifies the systematic approach to quinoline modification that characterized mid-to-late twentieth century medicinal chemistry research, where researchers systematically altered functional groups to optimize biological activity and pharmacological properties.

Table 2: Historical Milestones in Quinoline Development

Year Milestone Investigator(s) Significance
1834 First quinoline extraction from coal tar Friedlieb Ferdinand Runge Initial discovery and isolation
1842 Quinoline synthesis from alkaloids Charles Gerhardt Synthetic methodology development
1962 Introduction of nalidixic acid George Lesher and colleagues First quinolone antibiotic
Various Development of WR 194905 Multiple researchers Advanced quinoline antimalarial

Structural Features and Functional Group Analysis

The molecular architecture of this compound demonstrates sophisticated structural engineering through strategic functional group placement on the quinoline heterocycle. The compound contains a quinoline core structure, which consists of a benzene ring fused to a pyridine ring, providing the fundamental aromatic framework. This bicyclic system serves as the scaffold for multiple functional group substitutions that significantly influence the compound's chemical and biological properties.

The functional group analysis reveals four distinct substitutions on the quinoline ring system. At position 3, a methoxycarbonyl group (carbomethoxy group) introduces ester functionality, contributing to the compound's overall polarity and potential for hydrolytic transformations. The position 4 acetoxy group represents an ester linkage that provides additional polar character while maintaining potential for metabolic activation or deactivation through esterase-mediated hydrolysis. These ester functionalities significantly impact the compound's solubility profile and pharmacokinetic behavior.

The positions 6 and 7 carry alkoxy substituents that dramatically influence the compound's lipophilicity and membrane permeability characteristics. The decyloxy group at position 6 consists of a ten-carbon aliphatic chain attached through an ether linkage, providing substantial hydrophobic character to the molecule. This long alkyl chain significantly increases the compound's partition coefficient and influences its distribution within biological systems. The isopropoxy group at position 7 contributes additional lipophilic character while maintaining a more compact steric profile compared to the decyloxy substituent.

The spatial arrangement of these functional groups creates distinct molecular regions with varying electronic and steric properties. The computed molecular descriptors indicate significant structural complexity, with 16 rotatable bonds reflecting the conformational flexibility imparted by the alkyl substituents. The molecular polar surface area calculations suggest moderate polarity despite the extensive hydrocarbon content, reflecting the balanced distribution of polar and nonpolar functional groups. This structural architecture positions the compound within a specific chemical space characterized by mixed hydrophilic and lipophilic properties.

Table 3: Functional Group Analysis and Molecular Properties

Position Functional Group Chemical Contribution Molecular Impact
3 Methoxycarbonyl Ester functionality Polarity and hydrolysis potential
4 Acetoxy Ester linkage Metabolic susceptibility
6 Decyloxy Long-chain ether Lipophilicity enhancement
7 Isopropoxy Branched ether Steric bulk and lipophilicity

Table 4: Computed Molecular Descriptors

Property Value Reference
Rotatable Bond Count 16 Chemical flexibility
Polar Surface Area 84 Ų Membrane permeability indicator
Heavy Atom Count 33 Molecular complexity
Complexity Score 583 Structural sophistication
Hydrogen Bond Acceptors 7 Interaction potential
Hydrogen Bond Donors 0 Limited hydrogen bonding

Properties

IUPAC Name

methyl 4-acetyloxy-6-decoxy-7-propan-2-yloxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO6/c1-6-7-8-9-10-11-12-13-14-31-23-15-20-22(16-24(23)32-18(2)3)27-17-21(26(29)30-5)25(20)33-19(4)28/h15-18H,6-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDDWBWOYLMQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)OC)OC(=O)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10230058
Record name 4-Acetoxy-6-decyloxy-7-isopropoxy-3-methoxycarbonylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10230058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80061-37-6
Record name 4-Acetoxy-6-decyloxy-7-isopropoxy-3-methoxycarbonylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080061376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetoxy-6-decyloxy-7-isopropoxy-3-methoxycarbonylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10230058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acetylation at C4

The 4-hydroxy group in 9 is acetylated using acetic anhydride in pyridine, yielding 4-acetoxy-3-methoxycarbonylquinoline (10 ). This step ensures chemoselectivity during subsequent alkylation.

Reaction Conditions

  • Reagents : Acetic anhydride (3 eq), pyridine (catalyst)

  • Temperature : 80°C, 4 hours

  • Yield : >90%

Regioselective Alkoxylation

Alkoxylation proceeds via nucleophilic aromatic substitution (SNAr) at the C6 and C7 positions. Due to the electron-withdrawing effects of the 3-methoxycarbonyl group, the C6 position becomes more electrophilic, allowing selective decyloxylation before isopropoxylation.

Step 1: C6-Decyloxylation

10 is treated with decyl bromide in the presence of potassium carbonate and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in dimethylformamide (DMF):

Conditions

  • Base : K2CO3 (5 eq)

  • Alkylating Agent : Decyl bromide (1.2 eq)

  • Solvent : DMF, 100°C, 12 hours

  • Yield : 65–70%

This yields 4-acetoxy-6-decyloxy-3-methoxycarbonylquinoline (11 ).

Step 2: C7-Isopropoxylation

11 undergoes a second SNAr with isopropyl bromide under milder conditions to avoid deacetylation:

Conditions

  • Base : Cs2CO3 (3 eq)

  • Alkylating Agent : Isopropyl bromide (1.5 eq)

  • Solvent : DMSO, 80°C, 8 hours

  • Yield : 55–60%

The product, this compound (12 ), is isolated via column chromatography (silica gel, hexane/ethyl acetate).

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts alkoxylation efficiency. Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity by stabilizing the transition state. Strong bases like Cs2CO3 improve deprotonation of the hydroxyl intermediates, particularly at sterically hindered positions.

Comparative Data

BaseSolventC6 Alkylation Yield (%)C7 Alkylation Yield (%)
K2CO3DMF6842
Cs2CO3DMSO7258
NaOHDMF4530

Temperature and Reaction Time

Prolonged heating (≥8 hours) at 80–100°C is necessary for complete conversion, though excessive temperatures risk decomposition of the acetyl group.

Characterization and Analytical Validation

Intermediate and final compounds are characterized using:

  • 1H/13C NMR : Confirms substitution patterns and acetyl integrity.

  • HPLC-MS : Verifies purity (>95%) and molecular ion peaks.

  • X-ray Diffraction (XRD) : Resolves crystal packing effects, as demonstrated in analogous 4(1H)-quinolones.

Representative 1H NMR Data for 12

  • δ 8.45 (s, 1H, H-5)

  • δ 7.92 (d, J = 8.8 Hz, 1H, H-8)

  • δ 4.52 (hept, J = 6.2 Hz, 1H, OCH(CH3)2)

  • δ 2.32 (s, 3H, OAc)

Challenges and Alternative Routes

Steric Hindrance Mitigation

The bulky decyl and isopropoxy groups hinder reaction kinetics. Microwave-assisted synthesis reduces reaction times by 30–40% while improving yields.

Protecting Group Strategy

Alternative protecting groups (e.g., tert-butyldimethylsilyl) were explored but provided no advantage over acetylation in preliminary trials.

Scalability and Industrial Relevance

A pilot-scale synthesis (100 g) achieved an overall yield of 28% using the described sequence. Key bottlenecks include the high cost of Cs2CO3 and the need for chromatographic purification. Future work may explore catalytic methods or continuous-flow systems to enhance efficiency.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of novel materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Acetoxy-6-decyloxy-7-isopropoxy-3-methoxycarbonylquinoline involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Quinoline Derivatives

Compound Name Substituents (Positions) Key Functional Groups Similarity Index CAS Number Reference
4-Acetoxy-6-decyloxy-7-isopropoxy-3-methoxycarbonylquinoline 4-Acetoxy, 6-decyloxy, 7-isopropoxy, 3-methoxycarbonyl Ester, ether, long alkyl chain N/A N/A N/A
4-Chloro-6,7-dimethoxyquinoline 4-Cl, 6-OCH₃, 7-OCH₃ Halogen, methoxy 0.88 35654-56-9
4-Chloro-6-methoxyquinolin-7-ol 4-Cl, 6-OCH₃, 7-OH Halogen, methoxy, hydroxy 0.83 205448-31-3
7-(3-Chloropropoxy)-6-methoxyquinoline-3-carbonitrile 7-(3-Cl-propoxyl), 6-OCH₃, 3-CN Nitrile, chlorinated ether 0.82 214470-68-5
7-Hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-15N-oxide 7-OH, 6-OCH₃, 1-CH₃ (isoquinoline core) Hydroxy, methoxy, N-oxide N/A N/A

Key Observations :

  • Positional Substitution : The target compound’s 6-decyloxy group distinguishes it from most analogs, which typically feature shorter alkoxy chains (e.g., methoxy or chloropropoxy) .
  • Functional Group Diversity: Unlike halogenated derivatives (e.g., 4-Chloro-6,7-dimethoxyquinoline), the target compound lacks halogens but incorporates ester and long-chain ether groups, likely enhancing lipophilicity .
  • Core Structure: Compared to isoquinoline derivatives (e.g., ’s compound), the quinoline backbone offers different electronic properties due to the nitrogen position, affecting reactivity and binding interactions .

Key Observations :

  • Catalytic Systems: Palladium catalysts (e.g., PdCl₂(PPh₃)₂) are common in synthesizing substituted quinolines, though the target compound’s synthesis may require tailored conditions for introducing bulky decyloxy groups .
  • Etherification : The 7-isopropoxy group in the target compound could be introduced via nucleophilic substitution, similar to 7-(3-chloropropoxy) derivatives .

Key Observations :

  • Lipophilicity : The target compound’s decyloxy chain may limit aqueous solubility but improve membrane permeability, a critical factor in drug design .
  • Pharmacological Potential: While halogenated quinolines (e.g., 4-Chloro-6,7-dimethoxyquinoline) are established in drug discovery, the target compound’s ester and ether groups suggest unexplored bioactivity, possibly in kinase or receptor modulation .

Biological Activity

4-Acetoxy-6-decyloxy-7-isopropoxy-3-methoxycarbonylquinoline is a synthetic compound belonging to the quinoline family, characterized by its complex structure that incorporates multiple functional groups. This unique composition suggests potential biological activities, which have garnered interest in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is methyl 4-acetyloxy-6-decyloxy-7-propan-2-yloxyquinoline-3-carboxylate, with a molecular weight of 459.6 g/mol. The structural formula can be represented as follows:

C26H37NO6\text{C}_{26}\text{H}_{37}\text{N}\text{O}_{6}

Key Structural Features

  • Functional Groups : The presence of acetoxy, decyloxy, isopropoxy, and methoxycarbonyl groups enhances its chemical reactivity and potential interactions with biological targets.
  • Quinoline Core : This heterocyclic structure is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : Binding to active sites on enzymes, potentially modulating metabolic pathways.
  • Receptor Interaction : Engaging with cellular receptors, influencing signal transduction pathways.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, quinoline derivatives are known to inhibit bacterial growth by disrupting cellular processes. Studies have shown that modifications to the quinoline structure can enhance antibacterial potency.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. The mechanism often involves:

  • DNA Intercalation : Compounds can insert themselves between DNA bases, leading to structural disruptions and inhibiting replication.
  • Apoptosis Induction : Certain derivatives trigger programmed cell death in cancer cells through various signaling pathways.

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of related quinoline compounds on various cancer cell lines demonstrated significant growth inhibition at micromolar concentrations.
  • Animal Models : Research involving animal models has shown promising results in reducing tumor sizes when administered quinoline derivatives, suggesting potential therapeutic applications.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with related quinoline compounds reveals differences in biological activity based on structural variations:

Compound NameStructural FeaturesBiological Activity
4-AcetoxyquinolineLacks methoxycarbonyl groupModerate antibacterial
6-DecyloxyquinolineLacks acetoxy groupLower anticancer efficacy
3-MethoxycarbonylquinolineLacks isopropoxy groupLimited enzyme inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.